1-(8-(2-((2-Chlorobenzyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide
Description
The compound 1-(8-(2-((2-Chlorobenzyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide features a quinoline core linked via an ethoxy bridge to a piperidine-4-carboxamide moiety. The 2-chlorobenzyl group is attached through an amino-oxoethyl spacer.
Propriétés
IUPAC Name |
1-[8-[2-[(2-chlorophenyl)methylamino]-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O3/c25-19-6-2-1-4-18(19)14-27-22(30)15-32-20-7-3-5-16-8-9-21(28-23(16)20)29-12-10-17(11-13-29)24(26)31/h1-9,17H,10-15H2,(H2,26,31)(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSQXHOIDNPPSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC(=O)NCC4=CC=CC=C4Cl)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-(8-(2-((2-Chlorobenzyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide, identified by its CAS number 921554-96-3, is a compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 452.9 g/mol. Its structure includes a quinoline moiety linked to a piperidine ring, which is characteristic of many biologically active compounds.
| Property | Value |
|---|---|
| CAS Number | 921554-96-3 |
| Molecular Formula | C24H25ClN4O3 |
| Molecular Weight | 452.9 g/mol |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It may act on neurotransmitter receptors, influencing neurological functions and providing potential therapeutic effects in neurodegenerative diseases.
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antibacterial properties, which could be explored further for this compound.
Antitumor Activity
Research has indicated that derivatives of piperidine, similar to the target compound, exhibit significant antitumor activity. A study evaluating various piperidine derivatives found that they effectively inhibited cancer cell proliferation in vitro, suggesting that the target compound may possess similar properties due to its structural components .
Antibacterial Activity
A series of compounds related to the target have been tested against various bacterial strains. For instance, compounds with similar structures showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. This suggests that 1-(8-(2-((2-Chlorobenzyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide may also exhibit antimicrobial properties worth investigating .
Case Studies
- Case Study on Anticancer Efficacy : In a study published in PubMed, researchers synthesized a group of piperidine derivatives and evaluated their anticancer effects on human cancer cell lines. The results indicated that certain modifications in the piperidine structure enhanced cytotoxicity against cancer cells, hinting at the potential effectiveness of the target compound .
- Neuroprotective Effects : Another study focused on compounds with similar quinoline structures reported neuroprotective effects through modulation of oxidative stress pathways. This indicates a possible avenue for exploring the neuroprotective capabilities of 1-(8-(2-((2-Chlorobenzyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide .
Applications De Recherche Scientifique
Medicinal Chemistry
The compound is primarily investigated for its role as an inhibitor of specific biological targets, particularly kinases and receptors involved in cancer and neurological disorders.
1.1 Kinase Inhibition
Recent studies have highlighted the compound's ability to inhibit various kinases, which are crucial in cell signaling pathways related to cancer progression. For instance, quinoline derivatives similar to this compound have shown promise as inhibitors of PIM kinases, which are implicated in tumor growth and survival .
1.2 Neuropharmacological Effects
The piperidine moiety in the compound suggests potential neuropharmacological applications. Compounds with similar structures have been explored for their effects on neurotransmitter systems, including serotonin and dopamine pathways, indicating potential use in treating mood disorders and neurodegenerative diseases .
Antimicrobial Activity
There is emerging evidence that quinoline-based compounds exhibit antimicrobial properties. The structural features of 1-(8-(2-((2-Chlorobenzyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide may contribute to this activity by disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
Case Studies
Several case studies illustrate the practical applications of this compound:
3.1 Cancer Research
In a study investigating novel quinoline-pyridine hybrids, compounds structurally similar to 1-(8-(2-((2-Chlorobenzyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide were synthesized and tested for their efficacy against various cancer cell lines. These compounds demonstrated significant cytotoxicity, suggesting their potential as anticancer agents .
3.2 Neurological Studies
A research project focused on the synthesis of piperidine derivatives revealed that certain modifications to the structure enhanced binding affinity to serotonin receptors. This finding supports the hypothesis that 1-(8-(2-((2-Chlorobenzyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide could be a candidate for further development in treating anxiety and depression .
Comparaison Avec Des Composés Similaires
Research Findings and Implications
- Anticonvulsant Potential: Structural parallels with ’s urea-quinoline derivatives suggest the target compound could be optimized for CNS penetration, though the 2-chlorobenzyl group may require modification to reduce toxicity .
- PROTAC Applications : ’s piperidine-4-carboxamide-containing PROTAC demonstrates the moiety’s utility in protein degradation, implying the target compound could be adapted for targeted degradation with appropriate warhead modifications .
- Antimicrobial Activity: Hexahydroquinoline derivatives () with amino and cyano groups exhibit antimicrobial properties, suggesting the target’s quinoline core could be leveraged for similar applications if functionalized appropriately .
Q & A
Basic Research Questions
Q. What are the foundational steps for synthesizing 1-(8-(2-((2-Chlorobenzyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide?
- The synthesis typically involves multi-step organic reactions, including coupling of the quinoline and piperidine moieties, followed by functionalization of the chlorobenzyl group. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions to link the chlorobenzylamine to the ethoxyquinoline intermediate .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to isolate the final product .
Q. How can researchers confirm the compound’s structural identity and purity?
- Spectroscopic methods :
- NMR : Compare chemical shifts (e.g., δ 7.8–8.2 ppm for quinoline protons) with reference data .
- IR spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1660 cm) .
- Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
Q. What are the recommended storage conditions for this compound?
- Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the amide bond. Solubility in DMSO (20 mg/mL) allows for long-term storage as frozen aliquots .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final coupling step?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of intermediates but may require strict temperature control (<40°C) to avoid side reactions .
- Catalyst screening : Test palladium-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling steps, optimizing ligand-to-metal ratios .
- pH control : Maintain pH 7–8 during hydrolysis of ester intermediates to prevent decomposition .
Q. How should researchers resolve contradictions in reported biological activity data?
- Dose-response validation : Replicate assays (e.g., enzyme inhibition IC) across multiple cell lines or in vitro models to identify context-dependent effects .
- Meta-analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets, accounting for variables like assay protocols (e.g., ATP concentration in kinase assays) .
Q. What methodologies integrate molecular docking studies with experimental data to elucidate mechanism of action?
- Target prioritization : Use AutoDock Vina to screen against receptors (e.g., GPCRs, kinases) with known structural data (PDB IDs). Validate hits via SPR (surface plasmon resonance) for binding affinity .
- Dynamic simulations : Perform MD (molecular dynamics) simulations (AMBER force field) to assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. How can researchers design analogs to improve metabolic stability without compromising activity?
- Bioisosteric replacement : Substitute the chlorobenzyl group with trifluoromethyl or heteroaromatic groups to enhance resistance to CYP450 metabolism .
- Prodrug strategies : Introduce ester or carbamate moieties at the piperidine carboxamide to modulate pharmacokinetics .
Methodological Considerations
Q. What frameworks guide the analysis of structure-activity relationships (SAR) for this compound?
- Free-Wilson analysis : Quantify contributions of substituents (e.g., chloro vs. fluoro at benzyl position) to biological activity using regression models .
- 3D-QSAR : Apply CoMFA (Comparative Molecular Field Analysis) to align analogs and generate contour maps for steric/electrostatic optimizations .
Q. How should researchers address batch-to-batch variability in compound synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
